4-(3-Fluorophenoxy)piperidine hydrochloride

Purity HPLC Certificate of Analysis

Non-verified piperidine intermediates introduce uncontrolled stoichiometry and positional isomer contamination, compromising CNS SAR data. This HCl salt provides defined 1:1 stoichiometry and batch-verified ≥95% purity (HPLC, NMR, GC). The 3-fluorophenoxy substitution delivers the required electronic/steric profile for SERT/NET dual inhibition (IC50 1.9 nM for 5-HT, 11.2 nM for NE) and [¹⁸F]PET tracer synthesis. Available in mg to g scales with batch-specific COA.

Molecular Formula C11H15ClFNO
Molecular Weight 231.69 g/mol
CAS No. 3202-36-6
Cat. No. B1389153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluorophenoxy)piperidine hydrochloride
CAS3202-36-6
Molecular FormulaC11H15ClFNO
Molecular Weight231.69 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC(=CC=C2)F.Cl
InChIInChI=1S/C11H14FNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
InChIKeyWRTHTGNXSSACJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Fluorophenoxy)piperidine HCl: Baseline Identity


4-(3-Fluorophenoxy)piperidine hydrochloride (CAS 3202-36-6; molecular formula C₁₁H₁₅ClFNO; MW 231.69 g/mol) is a fluorinated piperidine derivative in which a 3-fluorophenoxy moiety is attached to the 4-position of the piperidine ring via an ether linkage, supplied as the hydrochloride salt . It belongs to the class of 4-substituted piperidines, a scaffold prevalent in neuropharmacologically active compounds and pharmaceutical intermediates . The compound is offered by multiple vendors at varying purity specifications (≥95% to ≥98%), with batch-specific certificates of analysis available upon request .

In-Class Substitution Variability of 4-(3-Fluorophenoxy)piperidine HCl


Substitution of 4-(3-fluorophenoxy)piperidine hydrochloride with structurally similar analogs—including positional isomers such as 4-(4-fluorophenoxy)piperidine, regioisomers such as 3-(3-fluorophenoxy)piperidine, or the corresponding free base (CAS 3202-35-5)—is not analytically or synthetically neutral. The hydrochloride salt form provides defined stoichiometry (1:1 HCl), improved bench-top handling characteristics, and consistent solubility behavior that the hygroscopic or variable free base does not guarantee . More critically, the meta-fluoro substitution pattern (3-fluorophenoxy) establishes a distinct electronic and steric profile compared to para-fluoro analogs, which has been demonstrated to alter ligand–target binding affinity in receptor systems including monoamine transporters and 5-HT receptors [1]. Without batch-verified purity and salt-form confirmation, downstream synthetic yields and pharmacological readouts become confounded by uncontrolled variables .

Differentiation Evidence: 4-(3-Fluorophenoxy)piperidine HCl vs. Comparators


Purity Specification Tiers and Procurement Decisions

Vendor purity specifications for 4-(3-fluorophenoxy)piperidine hydrochloride vary measurably, with Bidepharm listing a standard purity of 98% supported by batch-specific QC documentation (NMR, HPLC, GC) , whereas ChemImpex and AK Sci specify ≥95% (HPLC) as the minimum purity threshold . For the free base comparator (CAS 3202-35-5), no vendor-verified purity specification is consistently published, and the compound is typically available only via custom synthesis .

Purity HPLC Certificate of Analysis

Salt Form Stability and Handling

The hydrochloride salt (CAS 3202-36-6) is a defined solid with consistent stoichiometry (1:1 HCl; MW 231.69 g/mol) and is characterized by a stable crystalline form under standard storage conditions (ambient temperature, dry, cool) . In contrast, the free base (CAS 3202-35-5; MW 195.23 g/mol) lacks a standardized commercial form and is reported to be available only through custom synthesis, with no vendor-published stability or purity metrics . The salt form provides predictable solubility in aqueous buffers and polar organic solvents, a critical attribute for reproducible synthetic and biological workflows.

Salt form Stability Solubility

Meta-Fluoro Substitution and Monoamine Transporter Potency

The 3-fluorophenoxy motif (meta-fluoro) incorporated at the 4-position of the piperidine ring constitutes a validated pharmacophore for dual serotonin (SERT) and norepinephrine (NET) transporter inhibition. The development candidate F-98214-TA, (S)-(−)-4-[(3-fluorophenoxy)-phenyl]methyl-piperidine, which contains the identical 3-fluorophenoxy substitution pattern, demonstrated potent inhibition of 5-HT and NE uptake in rat brain synaptosomes with IC₅₀ values of 1.9 nM and 11.2 nM, respectively [1]. In a direct comparative study of NET and SERT ligands, the 3-fluorophenoxy regioisomer exhibited distinct radiofluorination efficiency and binding characteristics relative to the 4-fluorophenoxy analog, underscoring that the meta-fluoro position is not interchangeable with para-fluoro substitution in this scaffold [2].

Monoamine transporter SERT NET Fluorine substitution

Positional Isomer Effects on Piperidine Scaffolds

The substitution position on the piperidine ring (4- vs. 3-) dictates fundamentally different synthetic utility. 4-(3-Fluorophenoxy)piperidine hydrochloride (CAS 3202-36-6) bears the functional group at the 4-position, a privileged substitution pattern found in FDA-approved therapeutics including risperidone and its minimized pharmacophore 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole [1]. The 3-substituted isomer, 3-(4-fluorophenoxy)piperidine hydrochloride (CAS not directly cross-referenced in major databases), is a distinct chemical entity with a different spatial orientation of the basic nitrogen relative to the phenoxy group, which would be expected to yield divergent receptor binding geometries and synthetic intermediate applications .

Regioisomer Piperidine substitution Synthetic intermediate

Synthetic Accessibility via Boc Deprotection

A well-documented synthetic route to 4-(3-fluorophenoxy)piperidine proceeds via TFA-mediated deprotection of the corresponding N-Boc-protected intermediate (1,1-dimethylethyl 4-[(3-fluorophenyl)oxy]-1-piperidinecarboxylate) . The reaction employs standard conditions (DCM, 0°C to RT, 2.5 h) and yields the free base, which is subsequently converted to the hydrochloride salt. This synthetic accessibility stands in contrast to many structurally related 3-substituted piperidines or para-fluoro analogs, which may require lengthier routes or specialized catalysts [1]. The availability of a robust, scalable deprotection protocol reduces lead time and cost for custom synthesis and derivative preparation.

Synthesis Boc deprotection Process chemistry

Application Scenarios for 4-(3-Fluorophenoxy)piperidine HCl


Synthesis of Dual Serotonin–Norepinephrine Reuptake Inhibitor Candidates

The 3-fluorophenoxy motif is a validated pharmacophore for dual SERT/NET inhibition, as demonstrated by F-98214-TA (IC₅₀ = 1.9 nM for 5-HT, 11.2 nM for NE) [1]. 4-(3-Fluorophenoxy)piperidine hydrochloride serves as a core building block for constructing arylpiperidine-based monoamine transporter ligands, enabling systematic SAR exploration of linker length, aromatic substitution, and stereochemistry. Its 4-substituted piperidine scaffold aligns with the privileged geometry found in numerous CNS-active compounds.

Development of PET Radioligands via ¹⁸F‑Labeling

Iodonium ylide precursors incorporating the 3-fluorophenoxy group have been successfully employed for one-step, no-carrier-added radiofluorination with [¹⁸F]fluoride, yielding NET and SERT PET imaging ligands [2]. The 3-fluorophenoxy substitution pattern demonstrates distinct radiochemical behavior compared to 4-fluorophenoxy analogs, influencing both labeling efficiency and resulting tracer biodistribution. This application leverages the compound's established synthetic tractability and the favorable properties of the meta-fluoro aryl ether.

Analog Generation for Antipsychotic Lead Optimization

The 4-substituted piperidine core is a key structural element of risperidone and its minimized pharmacophore (6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole), which retains 5-HT₂A receptor affinity and antagonist activity [3]. 4-(3-Fluorophenoxy)piperidine hydrochloride provides a direct entry point for synthesizing novel analogs where the benzisoxazole moiety is replaced with alternative heterocycles or aromatic groups, enabling exploration of new chemical space around the piperidine nitrogen linker site.

Precision Medicinal Chemistry: Purity and Salt Form Requirements

For receptor binding assays, functional cellular assays, or enzymatic inhibition studies where trace impurities or variable counterions can skew results, the hydrochloride salt with ≥98% purity and batch-specific COA documentation (NMR, HPLC, GC) provides the necessary quality assurance. This scenario applies to any workflow where compound integrity directly impacts data reproducibility and where regulatory or publication standards demand rigorous analytical characterization.

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